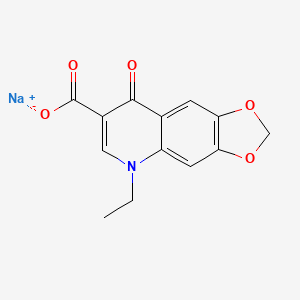
Sodium oxolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium oxolinate is a chemical compound known for its antifungal properties. It is produced by the bacterium Streptomyces and is used in various applications due to its unique chemical structure and properties .
準備方法
Sodium oxolinate can be synthesized through the neutralization of oxolinic acid with sodium hydroxide. The reaction typically involves dissolving oxolinic acid in water and then adding sodium hydroxide to the solution. The resulting mixture is then evaporated to yield this compound . Industrial production methods often involve large-scale synthesis using similar neutralization reactions, followed by purification and crystallization processes to obtain the final product.
化学反応の分析
Sodium oxolinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Pharmaceutical Applications
1.1 Antibacterial Properties
Sodium oxolinate is primarily recognized for its antibacterial activity, particularly against Gram-negative bacteria. It functions by inhibiting bacterial type II topoisomerase, a critical enzyme for DNA replication and repair. This mechanism positions this compound as a valuable agent in veterinary medicine for treating infections in livestock such as finfish, calves, pigs, and poultry .
1.2 Drug Repositioning
Recent studies have explored the potential of this compound in drug repositioning efforts. For instance, researchers synthesized rare-earth metal complexes of this compound to enhance its cytotoxic properties against cancer cell lines like MDA-MB 231 (breast adenocarcinoma) and LoVo (colon adenocarcinoma). These complexes exhibited significant binding affinities to double-stranded DNA, suggesting their potential as anticancer agents .
Analytical Chemistry
2.1 Calcium Ion Detection
This compound serves as a vital reagent for detecting calcium ions in biological specimens. Its ability to form stable complexes with calcium makes it an essential tool in biochemical assays aimed at measuring calcium concentrations in various samples .
2.2 Ion Chromatography Methodologies
The use of this compound has been investigated in ion chromatography for the determination of oxalate levels in pharmaceutical formulations like cromolyn sodium. A novel method utilizing a Reagent-Free Ion Chromatography system demonstrated improved accuracy and reproducibility compared to traditional methods .
Environmental Applications
3.1 Carbon Dioxide Mineralization
Research indicates that sodium oxalinate can facilitate the indirect mineralization of carbon dioxide, showcasing its potential role in environmental remediation efforts. The compound exhibits excellent calcium-removing properties, which can be harnessed in processes aimed at reducing atmospheric carbon dioxide levels .
Data Tables
Case Studies
Case Study 1: Antibacterial Efficacy
A study evaluated the effectiveness of this compound against various bacterial strains, demonstrating significant inhibition of growth in common pathogens found in livestock. The results underscored its importance as an alternative to traditional antibiotics in veterinary applications.
Case Study 2: Drug Complexes
In a series of experiments involving rare-earth metal complexes of this compound, researchers found that these complexes exhibited enhanced cytotoxicity compared to the free ligand when tested on cancer cell lines. The binding affinity to DNA was significantly improved, indicating potential for therapeutic applications.
作用機序
The mechanism of action of sodium oxolinate involves its interaction with fungal cells. It inhibits the synthesis of essential components in the fungal cell wall, leading to cell death. The molecular targets of this compound include enzymes involved in cell wall synthesis, and it disrupts the normal functioning of these enzymes, thereby exerting its antifungal effects .
類似化合物との比較
Sodium oxolinate can be compared with other similar compounds such as sodium oxalate and sodium oxybate:
Sodium oxalate: Unlike this compound, sodium oxalate is primarily used as a reducing agent and in standardizing potassium permanganate solutions.
Sodium oxybate: This compound is used as a central nervous system depressant and has different applications compared to this compound.
This compound stands out due to its specific antifungal properties and its unique mechanism of action, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
59587-08-5 |
|---|---|
分子式 |
C13H11NNaO5 |
分子量 |
284.22 g/mol |
IUPAC名 |
sodium;5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C13H11NO5.Na/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10;/h3-5H,2,6H2,1H3,(H,16,17); |
InChIキー |
BDTREUXLJWDUAV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)[O-].[Na+] |
正規SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O.[Na] |
Key on ui other cas no. |
59587-08-5 |
同義語 |
Acid, Oxolinic Gramurin Oxolinate, Sodium Oxolinic Acid Sodium Oxolinate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















